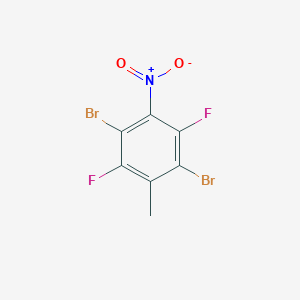

1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H3Br2F2NO2. This compound is characterized by the presence of bromine, fluorine, methyl, and nitro groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene typically involves multiple steps, including halogenation and nitration reactions. One common method involves the fluorination of 2,5-dichlorotoluene to produce 2,5-difluorotoluene, followed by nitration to introduce the nitro group . The final step involves bromination to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Products with different substituents replacing the bromine atoms.

Reduction: 1,4-Dibromo-2,5-difluoro-6-methyl-3-aminobenzene.

Oxidation: 1,4-Dibromo-2,5-difluoro-6-carboxy-3-nitrobenzene.

Aplicaciones Científicas De Investigación

Material Science

1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene is utilized in the development of advanced materials due to its unique electronic properties. Its structure allows for the formation of polymers with enhanced thermal stability and electrical conductivity.

| Application | Description |

|---|---|

| Conductive Polymers | Used as a monomer in synthesizing conductive polymers that are crucial for electronic devices. |

| Photonic Materials | Its luminescent properties make it suitable for photonic applications such as LEDs and laser diodes. |

Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its nitro group can be reduced to amines or other functional groups to produce biologically active compounds.

| Case Study | Findings |

|---|---|

| Anticancer Agents | Research has shown that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. |

| Antimicrobial Activity | Some synthesized derivatives demonstrate significant antimicrobial properties against various pathogens. |

Case Study 1: Synthesis of Anticancer Compounds

A study conducted by researchers synthesized a series of derivatives from this compound. These compounds were tested against different cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Study 2: Development of Conductive Polymers

In another research initiative, scientists explored the use of this compound in creating conductive polymers for electronic applications. The resulting materials exhibited conductivity levels comparable to commercially available conductive polymers.

Mecanismo De Acción

The mechanism of action of 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 1,4-Dibromo-2,5-difluorobenzene

- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene

- 1,2-Dibromo-4,5-difluorobenzene

Uniqueness: 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene is unique due to the combination of bromine, fluorine, methyl, and nitro groups on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Actividad Biológica

1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene (CAS No. 2222512-05-0) is an organic compound characterized by its complex structure and unique combination of functional groups, including bromine, fluorine, methyl, and nitro groups. This compound has garnered attention in various fields of research due to its potential biological activity and applications in synthetic chemistry.

The molecular formula of this compound is C7H3Br2F2NO2, with a molecular weight of approximately 330.91 g/mol. Its structure allows for diverse chemical reactivity, which is essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H3Br2F2NO2 |

| Molecular Weight | 330.91 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Good solubility in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can participate in redox reactions, while the halogen substituents (bromine and fluorine) enhance the compound's reactivity and binding affinity to enzymes and receptors .

Potential Biological Targets

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : It could potentially bind to receptors that mediate cellular responses, influencing various physiological processes.

Biological Studies and Findings

Recent studies have explored the biological implications of compounds similar to or including this compound. Here are some notable findings:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of nitro groups has been linked to increased antitumor activity .

- Antimicrobial Properties : Some studies suggest that halogenated compounds possess antimicrobial properties due to their ability to disrupt microbial cell membranes .

- Neuroprotective Effects : Investigations into related compounds have shown potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Case Studies

Several case studies highlight the biological relevance of halogenated nitrobenzenes:

- Study on Enzyme Interaction : A study demonstrated that a structurally similar compound inhibited the enzyme cyclooxygenase (COX), which is crucial in inflammatory processes. This suggests potential anti-inflammatory properties for this compound as well .

- Cytotoxicity Assessment : In vitro assays have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against human cancer cell lines such as HeLa and MCF7. The results indicate a dose-dependent response with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Propiedades

IUPAC Name |

1,4-dibromo-2,5-difluoro-3-methyl-6-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F2NO2/c1-2-3(8)6(11)7(12(13)14)4(9)5(2)10/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAKMHZMYBBQKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.